

Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-(2-aminoethoxy)-2-chlorobenzoate*

Cat. No.: *B1404309*

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Disclaimer: Information regarding the specific molecule "**Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**" is not readily available in the public domain based on conducted searches. As a viable alternative, this technical guide provides a comprehensive overview of the closely related and well-documented compound, Methyl 4-amino-2-chlorobenzoate.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, synthesis, and potential applications of Methyl 4-amino-2-chlorobenzoate.

Chemical and Physical Data

Methyl 4-amino-2-chlorobenzoate is a chemical compound utilized as a pharmaceutical intermediate. It is recognized for its role in the synthesis of selective Liver X Receptor (LXR) agonists, which are instrumental in increasing HDL levels and promoting reverse cholesterol transport in animal studies.[1] The compound's versatility and stability make it a valuable reagent in custom organic synthesis projects for developing novel drug candidates.[2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₈ ClNO ₂ [3][4]
Molecular Weight	185.61 g/mol [3]
CAS Number	46004-37-9[3]
Melting Point	112-114 °C
Boiling Point	334.2 ± 22.0 °C (Predicted)
Density	1.311 ± 0.06 g/cm ³ (Predicted)
Appearance	White crystalline solid[2]
Solubility	Soluble in various organic solvents[2]

Experimental Protocols: Synthesis

The synthesis of Methyl 4-amino-2-chlorobenzoate can be achieved through the esterification of 4-Amino-2-chlorobenzoic acid with methanol. Several synthetic routes have been documented.[5] Below is a general experimental protocol based on this transformation.

Objective: To synthesize Methyl 4-amino-2-chlorobenzoate via the esterification of 4-Amino-2-chlorobenzoic acid.

Materials:

- 4-Amino-2-chlorobenzoic acid
- Methanol (reagent grade)
- Concentrated Sulfuric Acid (as catalyst)
- Sodium Bicarbonate solution (5% w/v)
- Anhydrous Magnesium Sulfate
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

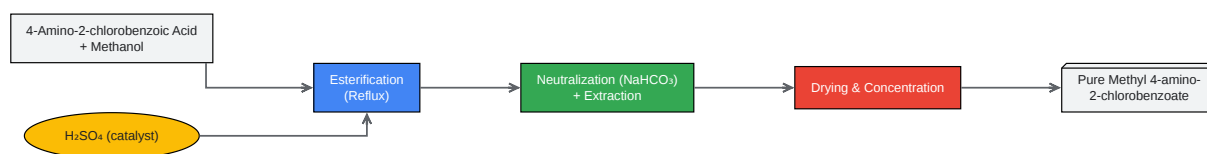
- Standard laboratory glassware for reaction, workup, and purification
- Heating and stirring apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-2-chlorobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude Methyl 4-amino-2-chlorobenzoate can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 4-amino-2-chlorobenzoate.



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Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.

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